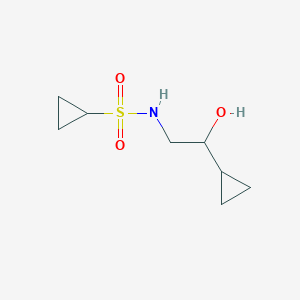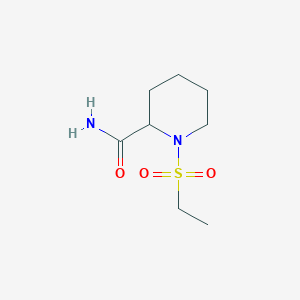![molecular formula C12H19ClN4O3S B7595053 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide](/img/structure/B7595053.png)
2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide, also known as CE3F4, is a chemical compound that has been studied extensively for its potential use in scientific research. It is a sulfonylurea derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide involves the inhibition of the sulfonylurea receptor 1 (SUR1) and transient receptor potential melastatin 4 (TRPM4) channels (Wang et al., 2016). This leads to the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell survival (Zhang et al., 2017). Furthermore, 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell proliferation and survival (Wang et al., 2016).
Biochemical and Physiological Effects:
2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the improvement of insulin sensitivity and glucose tolerance, and the neuroprotective effects in models of Alzheimer's disease and Parkinson's disease (Zhang et al., 2017; Wang et al., 2016). In addition, 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide has been shown to reduce inflammation and oxidative stress in animal models of diabetes and cardiovascular disease (Zhang et al., 2017).
実験室実験の利点と制限
One of the advantages of using 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds that have been studied for similar purposes (Zhang et al., 2017). However, one of the limitations of using 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide is its limited solubility in water, which can make it difficult to administer in certain experiments (Wang et al., 2016).
将来の方向性
There are several future directions for research on 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide. One area of interest is its potential use in combination with other compounds for cancer treatment. Another area of interest is its potential use in the treatment of metabolic disorders such as obesity and non-alcoholic fatty liver disease. Furthermore, additional studies are needed to further elucidate the mechanism of action of 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide and to determine its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide is a sulfonylurea derivative that has been studied extensively for its potential use in various areas of scientific research. It has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. The synthesis method of 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide involves the reaction of 6-chloronicotinamide with ethylamine, followed by the addition of propylamine and acetic anhydride. While there are some limitations to using 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide in lab experiments, its potential benefits make it a promising area of research for the future.
合成法
The synthesis method of 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide involves the reaction of 6-chloronicotinamide with ethylamine, followed by the addition of propylamine and acetic anhydride. The resulting product is then treated with sulfamic acid to yield 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide. This method has been described in detail in a research article by Zhang et al. (2017).
科学的研究の応用
2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide has been studied for its potential use in various areas of scientific research, including cancer treatment, diabetes management, and neurological disorders. It has been found to have anticancer properties by inducing apoptosis in cancer cells (Zhang et al., 2017). In addition, it has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes (Wang et al., 2016). Furthermore, 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide has been investigated for its neuroprotective effects in models of Alzheimer's disease and Parkinson's disease (Zhang et al., 2017).
特性
IUPAC Name |
2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O3S/c1-3-5-15-11(18)8-17-21(19,20)9-6-10(13)12(14-4-2)16-7-9/h6-7,17H,3-5,8H2,1-2H3,(H,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOCBSUNVSYASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CNS(=O)(=O)C1=CC(=C(N=C1)NCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7594981.png)

![3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol](/img/structure/B7595000.png)


![6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7595019.png)
![2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol](/img/structure/B7595028.png)
![(2S,3S)-2-[[3-(methoxymethyl)pyrrolidine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7595036.png)
![5-chloro-6-(ethylamino)-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595038.png)
![[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B7595056.png)
![3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile](/img/structure/B7595059.png)

![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B7595069.png)
![5-chloro-6-(ethylamino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595072.png)